molecular formula C15H18N2O3 B5667584 methyl 3-[(dimethylamino)methyl]-4-hydroxy-2-methylquinoline-6-carboxylate CAS No. 450379-87-0

methyl 3-[(dimethylamino)methyl]-4-hydroxy-2-methylquinoline-6-carboxylate

Cat. No.: B5667584
CAS No.: 450379-87-0
M. Wt: 274.31 g/mol
InChI Key: UTRFIKOALHMVQC-UHFFFAOYSA-N
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Description

Methyl 3-[(dimethylamino)methyl]-4-hydroxy-2-methylquinoline-6-carboxylate is a complex organic compound with a quinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(dimethylamino)methyl]-4-hydroxy-2-methylquinoline-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-methylquinoline-6-carboxylic acid with formaldehyde and dimethylamine, followed by esterification with methanol. The reaction conditions often require acidic or basic catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(dimethylamino)methyl]-4-hydroxy-2-methylquinoline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where different substituents replace the existing functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Methyl 3-[(dimethylamino)methyl]-4-hydroxy-2-methylquinoline-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism by which methyl 3-[(dimethylamino)methyl]-4-hydroxy-2-methylquinoline-6-carboxylate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(dimethylamino)methyl]-4-hydroxybenzaldehyde
  • Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate
  • N-[3-(dimethylamino)propyl]methacrylamide

Uniqueness

Methyl 3-[(dimethylamino)methyl]-4-hydroxy-2-methylquinoline-6-carboxylate is unique due to its quinoline backbone, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 3-[(dimethylamino)methyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-9-12(8-17(2)3)14(18)11-7-10(15(19)20-4)5-6-13(11)16-9/h5-7H,8H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRFIKOALHMVQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C=CC(=C2)C(=O)OC)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101145472
Record name Methyl 3-[(dimethylamino)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101145472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

450379-87-0
Record name Methyl 3-[(dimethylamino)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=450379-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[(dimethylamino)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101145472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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